(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid
Description
(E)-2-((2-(Benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid is a benzoic acid derivative featuring a benzothiazole core linked via an E-configured cyanovinyl-amino group. This compound is synthesized through a Knoevenagel condensation reaction, a method widely used for analogous structures (e.g., ). The E-configuration of the cyanovinyl group is critical for its stereoelectronic properties, influencing solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-9-11(16-20-14-7-3-4-8-15(14)23-16)10-19-13-6-2-1-5-12(13)17(21)22/h1-8,10,19H,(H,21,22)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESVFFMYVWZLG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Introduction of the cyanovinyl group: This step involves the reaction of the benzo[d]thiazole derivative with acrylonitrile under basic conditions to form the cyanovinyl intermediate.
Coupling with benzoic acid: The final step involves the coupling of the cyanovinyl intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Ureido-linked analogs (e.g., 14a) show higher yields (61–89%), likely due to simpler coupling reactions .
- Catalysts: Piperidine is commonly used for Knoevenagel condensations in cyanovinyl derivatives, while Schotten-Baumann conditions are preferred for amide bonds .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- Melting Points: Ureido-linked analogs (14a–c) exhibit higher melting points (260–287°C) due to hydrogen bonding, whereas cyanovinyl derivatives (e.g., 21) are lower-melting solids .
- Spectral Data: The target compound’s IR would show distinct cyano (C≡N) and carboxylic acid (C=O) stretches. Its NMR would feature vinyl proton coupling (J ≈ 12–16 Hz for E-configuration) and aromatic integration .
Key Observations :
- The target compound’s benzoic acid group may enable enzyme inhibition (e.g., carbonic anhydrase), similar to ureido analogs .
Biological Activity
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid, with CAS No. 610758-89-9, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article presents a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a benzoic acid derivative through a cyanovinyl group. Its structure is significant for its biological interactions, particularly with DNA and various enzymes.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, which may disrupt cellular processes such as replication and transcription. Additionally, it has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways .
Antitumor Activity
Recent studies have demonstrated that derivatives containing the benzo[d]thiazole structure exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested on various cancer cell lines, including lung cancer cells A549 and HCC827. The results indicated that these compounds could effectively inhibit cell proliferation with IC50 values ranging from 6.26 to 20.46 μM in different assay formats .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed promising antibacterial activity. The mechanisms likely involve disruption of bacterial cell membranes or interference with metabolic pathways .
Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In a study evaluating the antitumor effects of various benzothiazole derivatives, this compound was found to significantly reduce the viability of lung cancer cells in both 2D and 3D culture systems. The compound's efficacy was notably higher in 2D assays compared to 3D models due to the challenges associated with drug penetration in spheroid structures .
- Antimicrobial Testing : Another study assessed the antimicrobial potential of related compounds using broth microdilution methods, revealing that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
